molecular formula C13H26O3 B14747490 Oxetane, 3,3-bis(butoxymethyl)- CAS No. 1522-91-4

Oxetane, 3,3-bis(butoxymethyl)-

Cat. No.: B14747490
CAS No.: 1522-91-4
M. Wt: 230.34 g/mol
InChI Key: MIJOVJPDTJQYAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oxetane, 3,3-bis(butoxymethyl)-: is a chemical compound characterized by its four-membered oxetane ring structure. This compound is part of the oxetane family, which is known for its unique properties and applications in various fields, including medicinal chemistry and materials science. The presence of the oxetane ring imparts distinct physicochemical properties to the compound, making it a valuable building block in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Oxetane, 3,3-bis(butoxymethyl)- typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-oxetanemethanol with butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the oxetane ring .

Industrial Production Methods: For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and solvent-free conditions can further enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: Oxetane, 3,3-bis(butoxymethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles such as amines or thiols.

Major Products Formed:

Scientific Research Applications

Chemistry: Oxetane, 3,3-bis(butoxymethyl)- is used as a building block in the synthesis of complex organic molecules. Its unique ring structure makes it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals .

Biology: In biological research, oxetane derivatives are explored for their potential as enzyme inhibitors and bioisosteres. The compound’s ability to modulate biological activity makes it a candidate for drug discovery and development .

Medicine: Oxetane-containing compounds are investigated for their therapeutic potential in treating various diseases. Their stability and bioavailability make them attractive candidates for medicinal chemistry .

Industry: In the industrial sector, oxetane derivatives are used in the production of polymers and coatings. Their ability to undergo ring-opening polymerization makes them suitable for creating high-performance materials .

Mechanism of Action

The mechanism of action of Oxetane, 3,3-bis(butoxymethyl)- involves its interaction with molecular targets through its oxetane ring. The ring strain in the oxetane structure makes it reactive towards nucleophiles, leading to ring-opening reactions. These reactions can modulate the activity of enzymes or receptors, thereby exerting biological effects. The compound’s ability to form stable intermediates and transition states is crucial for its activity in various applications .

Comparison with Similar Compounds

  • 3,3-Bis(azidomethyl)oxetane
  • 3-Azidomethyl-3-methyloxetane
  • 3,3-Bis(hydroxymethyl)oxetane

Comparison: Oxetane, 3,3-bis(butoxymethyl)- is unique due to its butoxymethyl substituents, which impart distinct solubility and reactivity properties compared to other oxetane derivatives. For instance, 3,3-bis(azidomethyl)oxetane is primarily used in energetic materials, while 3,3-bis(hydroxymethyl)oxetane is more commonly employed in polymer chemistry .

Properties

CAS No.

1522-91-4

Molecular Formula

C13H26O3

Molecular Weight

230.34 g/mol

IUPAC Name

3,3-bis(butoxymethyl)oxetane

InChI

InChI=1S/C13H26O3/c1-3-5-7-14-9-13(11-16-12-13)10-15-8-6-4-2/h3-12H2,1-2H3

InChI Key

MIJOVJPDTJQYAQ-UHFFFAOYSA-N

Canonical SMILES

CCCCOCC1(COC1)COCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.